Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester
Description
The compound Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester (CAS: 132414-81-4) is a bicyclic pyrrolopyrrole derivative with a tert-butyl ester group and a phenyl substituent. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol .
Properties
IUPAC Name |
tert-butyl 6a-phenyl-1,2,3,3a,5,6-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-10-17(14(19)9-11-18-17)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMFFEJCPXOIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrrolo[3,2-B]pyrrole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester (CAS No. 885277-81-6) is of particular interest due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.
The molecular formula of the compound is with a molecular weight of approximately 212.29 g/mol. Its predicted boiling point is around 295.4°C, and it has a density of approximately 1.076 g/cm³ . These properties are essential for understanding its behavior in biological systems.
Biological Activities
Pyrrolo[3,2-B]pyrrole derivatives exhibit a variety of biological activities including:
- Antibacterial Activity : Studies have demonstrated that pyrrole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
- Antiviral Properties : Some derivatives have shown efficacy against viral infections by interfering with viral replication mechanisms.
- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
- Anticancer Activity : Certain pyrrole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Study 1: Synthesis and Antibacterial Activity
In a recent study, researchers synthesized several pyrrolo[3,2-B]pyrrole derivatives and evaluated their antibacterial properties. The results indicated that specific substitutions on the pyrrole ring significantly enhanced antibacterial activity against Gram-positive bacteria. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against Staphylococcus aureus .
Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral potential of pyrrole derivatives against the influenza virus. The study found that certain compounds could inhibit viral replication by up to 70% at low concentrations (10 µM), indicating their potential as antiviral agents .
Study 3: Anti-inflammatory Mechanisms
A study examining the anti-inflammatory effects of pyrrolo[3,2-B]pyrrole derivatives demonstrated that these compounds could reduce pro-inflammatory cytokine production in macrophages. The mechanism was attributed to the inhibition of NF-kB signaling pathways, highlighting their therapeutic potential in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that pyrrolo[3,2-B]pyrrole derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. The mechanism often involves the induction of apoptosis in tumor cells.
Neuroprotective Effects:
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties:
Pyrrolo[3,2-B]pyrrole derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Materials Science
Organic Electronics:
The compound's unique electronic properties make it suitable for applications in organic electronics. Its derivatives are being explored as potential materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic properties through structural modifications allows for enhanced performance in these devices.
Polymer Chemistry:
In polymer science, pyrrolo[3,2-B]pyrrole derivatives are being incorporated into polymer matrices to improve mechanical strength and thermal stability. These modified polymers can be used in coatings and composites that require enhanced durability.
Agricultural Chemistry
Pesticide Development:
Research has shown that pyrrolo[3,2-B]pyrrole compounds can act as effective agrochemicals. Their ability to disrupt pest metabolism or growth makes them potential candidates for developing novel pesticides that are more environmentally friendly compared to traditional chemical agents.
Plant Growth Regulators:
There is ongoing research into the use of these compounds as plant growth regulators. They may enhance crop yield by promoting root growth or improving resistance to abiotic stresses such as drought or salinity.
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Preparation Methods
Formation of Pyrrolo Core and Boc Protection
A common approach starts with pyrrole or substituted pyrrole derivatives. The carboxyl group is protected as a tert-butyl ester using Boc anhydride (Boc2O) and a catalyst such as 4-dimethylaminopyridine (DMAP) in acetonitrile at room temperature overnight. This step yields N-Boc-protected pyrrole esters, which are stable intermediates for further functionalization.
General Procedure A (Boc Protection):
| Reagents | Conditions | Outcome |
|---|---|---|
| Pyrrole (5 mmol) | Acetonitrile, rt, overnight | N-Boc-protected pyrrole ester |
| Boc2O (1.4 mL, 6 mmol) | ||
| 4-Dimethylaminopyridine (61 mg) |
The reaction mixture is worked up by washing with sodium bicarbonate and brine, drying over sodium sulfate, and purification by silica gel chromatography.
Palladium-Catalyzed Arylation (Cross-Coupling)
The key step for introducing the phenyl substituent at the hexahydro-pyrrolo ring involves palladium-catalyzed cross-coupling between N-Boc-pyrrole boronic acid derivatives and aryl halides (iodides or bromides).
General Procedure C (Suzuki Coupling):
| Reagents | Conditions | Outcome |
|---|---|---|
| N-Boc-pyrrole-2-boronic acid (5 mmol) | 1,2-Dimethoxyethane, reflux 4 h | N-Boc-2-arylpyrrole |
| Aryl iodide or bromide (3.6 mmol) | Sodium carbonate (1.6 g, 15 mmol) in water (8 mL) | |
| Pd(PPh3)4 (0.21 g, 0.18 mmol) | Argon atmosphere |
Post-reaction, the mixture is extracted, dried, and purified by flash chromatography to isolate the arylated pyrrole derivative.
Deprotection and Ester Formation
After arylation, the Boc group can be removed or transformed, and the carboxylic acid functionality is often protected as a tert-butyl ester to improve compound stability and facilitate purification.
In some cases, tert-butyl esters are introduced directly during or after the formation of the bicyclic structure, using tert-butyl chloroformate or similar reagents in the presence of bases like triethylamine and catalysts such as DMAP in dichloromethane at low temperature (0 °C to room temperature).
Specific Example: Synthesis of Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, hexahydro-5-(3-methoxyphenyl)-, 1,1-dimethylethyl ester (Analogous Method)
A closely related compound, Pyrrolo[3,4-c]pyrrole derivative with a 3-methoxyphenyl substituent and tert-butyl ester, was synthesized using:
- Palladium(0) catalyst tris(dibenzylideneacetone)dipalladium(0)
- Ligand racemic BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
- Sodium tert-butoxide as base
- Toluene as solvent at 85 °C for 18 hours
This reaction afforded the product in 97% yield after purification by flash chromatography.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Palladium-catalyzed coupling | Pd2(dba)3 (86 mg), BINAP (117 mg), tBuONa (724 mg), toluene, 85 °C, 18 h | 97% |
This method is applicable for the preparation of the hexahydro-pyrrolo[3,2-b]pyrrole core with phenyl substitution and tert-butyl ester protection.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of palladium-catalyzed cross-coupling (Suzuki-type) is a robust and high-yielding method for arylation of the pyrrole ring, essential for introducing the phenyl substituent.
- Protective group strategies, especially Boc and tert-butyl esters, are critical for the stability and isolation of intermediates and final products.
- Reaction conditions such as temperature, solvent choice (toluene, DMSO, acetonitrile), and base (tBuONa, triethylamine) significantly influence yields and purity.
- The hexahydro-pyrrolo fused ring system can be prepared with high stereochemical control, which is important for biological activity.
- The methods described are consistent with those used for related octahydro-pyrrolo[3,4-b]pyrrole derivatives, which have pharmaceutical relevance as histamine receptor modulators.
Q & A
Basic: What are the standard synthetic routes for preparing Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester?
The synthesis typically involves cyclization, alkylation, and esterification steps. A common approach includes:
- Cyclization of substituted pyrrole precursors to form the bicyclic pyrrolo-pyrrole core.
- Alkylation to introduce the 3A-phenyl group, often using aryl halides or Grignard reagents.
- Esterification with 1,1-dimethylethyl (tert-butyl) ester-protecting groups via reagents like Boc anhydride.
Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and catalysts (e.g., Pd for cross-coupling). Yields depend on purification methods, such as column chromatography .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR verify the bicyclic framework, phenyl substituents, and tert-butyl ester. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolves stereochemistry and substituent positions in crystalline forms .
- HPLC : Purity assessment (>95% is typical for research-grade material) .
Intermediate: How does the tert-butyl ester group influence the compound’s reactivity in downstream modifications?
The tert-butyl ester acts as a protecting group for the carboxylic acid, enhancing stability during synthetic steps. It is resistant to nucleophilic attack under basic conditions but can be selectively cleaved with strong acids (e.g., TFA) or hydrogenolysis. This allows controlled deprotection for further functionalization, such as amide bond formation or coupling to pharmacophores .
Advanced: What strategies address stereochemical challenges in synthesizing the hexahydro-pyrrolo-pyrrole core?
- Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution ensures enantiomeric purity.
- Ring-Closing Metathesis : Constructs the bicyclic system with defined stereochemistry using Grubbs catalysts.
- Dynamic Kinetic Resolution : Balances reaction rates to favor the desired diastereomer .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinities?
- Density Functional Theory (DFT) : Models transition states for reactions like ester hydrolysis or phenyl group substitution.
- Molecular Docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating interactions with the bicyclic core and phenyl group.
- ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP for lipid solubility) using QSAR models .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
- Dose-Response Studies : Validate activity thresholds across multiple assays (e.g., IC in enzymatic vs. cell-based assays).
- Off-Target Screening : Use proteome-wide profiling to identify non-specific interactions.
- Metabolite Analysis : LC-MS/MS detects degradation products that may interfere with activity measurements .
Methodological: How to design a stability study for this compound under varying pH and temperature conditions?
- Buffer Systems : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C.
- Sampling Intervals : Analyze degradation at 0, 1, 7, and 30 days via HPLC.
- Degradation Products : Identify by MS/MS and compare to synthetic standards.
- Kinetic Modeling : Calculate half-life () and activation energy () using Arrhenius plots .
Methodological: What in vitro assays are suitable for preliminary toxicity profiling?
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells.
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk.
- CYP450 Inhibition : Fluorescent probes in microsomal preparations.
- Ames Test : Bacterial reverse mutation assay for genotoxicity .
Advanced: How to optimize reaction yields when introducing the 3A-phenyl group?
- Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh) and aryl boronic acids.
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance aryl group transfer.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
Methodological: What are best practices for storing and handling this compound to prevent degradation?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
